Product packaging for Ethyl N-(4-bromophenyl)alaninate(Cat. No.:CAS No. 88912-02-1)

Ethyl N-(4-bromophenyl)alaninate

Cat. No.: B2592311
CAS No.: 88912-02-1
M. Wt: 272.142
InChI Key: VWBRQHYBBUDPLU-UHFFFAOYSA-N
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Description

Ethyl N-(4-bromophenyl)alaninate, with the CAS number 88912-02-1, is a bromine-containing organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is an ester derivative of an alanine amino acid that is substituted with a 4-bromophenyl group. It is offered as a high-purity chemical for research and development purposes. In scientific research, compounds sharing the 4-bromophenyl pharmacophore are of significant interest in medicinal chemistry and pesticide development. Research on structurally similar molecules has demonstrated potential biological activities, including antimicrobial and antibiofilm effects, particularly against Gram-positive bacterial pathogens like Enterococcus faecium . The incorporation of a bromine atom can enhance the lipophilicity of a molecule, which may improve its penetration through bacterial cell membranes or interaction with biological targets . Furthermore, analogs featuring beta-alanine substituted with sulfonamide groups have been investigated for their action as insect growth regulators (IGRs), mimicking juvenile hormones and disrupting the development of insect pests . This makes this compound a valuable building block for researchers synthesizing novel compounds for pharmacological and agrochemical screening. It serves as a key intermediate in the synthesis of more complex molecules for evaluating new antimicrobial agents and insect growth regulators. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B2592311 Ethyl N-(4-bromophenyl)alaninate CAS No. 88912-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromoanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBRQHYBBUDPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl N 4 Bromophenyl Alaninate

Established Synthetic Routes to N-Aryl Alaninate (B8444949) Esters

The synthesis of N-aryl alaninate esters, such as Ethyl N-(4-bromophenyl)alaninate, can be achieved through several established methods. One common approach involves the N-arylation of alanine (B10760859) esters. This can be accomplished through a variety of coupling reactions.

A prominent method for the formation of N-aryl-β-alanines is the reaction of an aromatic amine with an acrylic acid derivative. researchgate.net This general strategy can be adapted for the synthesis of this compound. A plausible synthetic route begins with the reaction of 4-bromoaniline (B143363) with ethyl acrylate (B77674). This Michael addition reaction would be followed by a second addition to another molecule of ethyl acrylate to form the di-ester, which upon a subsequent work-up would yield the target compound.

A closely related synthesis has been reported for N-(4-bromophenyl)-N-carboxyethyl-β-alanine and its corresponding dimethyl ester. researchgate.netresearchgate.net In this procedure, 4-bromoaniline is reacted with an excess of acrylic acid under reflux. researchgate.net The resulting N-(4-bromophenyl)-N-carboxyethyl-β-alanine is then esterified using an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield the dimethyl ester. researchgate.net A similar esterification with ethanol (B145695) would produce the corresponding diethyl ester.

Reactants Reagents/Conditions Product Yield Reference
4-bromoaniline, Acrylic acid1. Reflux in water, 36h; 2. 10% NaOH, filtration; 3. 20% Acetic acidN-(4-bromophenyl)-N-carboxyethyl-β-alanine72% researchgate.net
N-(4-bromophenyl)-N-carboxyethyl-β-alanine, MethanolH₂SO₄ (catalytic), Reflux 6hDimethyl N-(4-bromophenyl)-N-carboxyethyl-β-alaninate67% researchgate.net

Enantioselective Synthesis and Chiral Resolution Strategies

The presence of a stereocenter in this compound necessitates the use of enantioselective synthetic methods to obtain optically pure isomers. These strategies are crucial for applications where a specific stereoisomer is required.

Asymmetric Alkylation and Arylation Approaches

Asymmetric alkylation and arylation reactions are powerful tools for the enantioselective synthesis of α-amino acids. In the context of this compound, this would involve the formation of the C-N bond or the C-C bond at the α-position in a stereocontrolled manner.

One approach is the asymmetric arylation of an alanine enolate equivalent. This can be achieved using a chiral catalyst to control the facial selectivity of the arylation reaction. Another strategy is the asymmetric alkylation of an N-arylated glycine (B1666218) derivative.

A scalable synthesis of an enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been reported, which proceeds via an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org While this produces a different scaffold, the underlying principle of creating a chiral center in the presence of a 4-bromophenyl group is relevant.

Enzymatic and Organocatalytic Protocols for Enantiomeric Control

Enzymatic and organocatalytic methods offer mild and highly selective alternatives to traditional metal-catalyzed reactions for achieving enantiomeric control.

Enzymatic Synthesis: Enzymes, such as lipases and proteases, can be employed for the kinetic resolution of racemic mixtures of N-aryl alaninate esters. In a kinetic resolution, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. The synthesis of N-aryl-β-alanine derivatives has been explored, and these compounds are known to be part of various biologically active molecules. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can be used to catalyze the enantioselective synthesis of amino acid derivatives. For example, an organocatalytic asymmetric Michael addition of an amine to an α,β-unsaturated ester could be a viable route to chiral N-aryl alaninates. These methods are attractive due to their operational simplicity and reduced metal contamination in the final product.

Strategy Catalyst/Reagent Key Transformation Potential Outcome
Enzymatic Kinetic ResolutionLipase or ProteaseSelective hydrolysis of one enantiomer of racemic this compoundEnantiomerically enriched this compound and the corresponding carboxylic acid
Organocatalytic Asymmetric SynthesisChiral Amine or Phosphoric AcidEnantioselective conjugate addition of 4-bromoaniline to an ethyl acrylate derivativeDirect synthesis of enantiomerically enriched this compound

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. A scalable synthesis of aryl amines from aryl chlorides has been reported using a transition-metal-free approach, which could be relevant for the large-scale production of the 4-bromoaniline precursor. organic-chemistry.org

For the synthesis of this compound, process optimization would involve:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of starting materials like 4-bromoaniline and ethyl acrylate.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side product formation.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or distillation, to avoid chromatography which is often not feasible on a large scale.

Safety: A thorough assessment of the thermal stability of reagents and intermediates to prevent runaway reactions.

A reported scalable synthesis of a related compound, (S)-3-(4-bromophenyl)butanoic acid, highlights the use of crystallization-induced diastereomeric resolution as a practical method for enhancing enantiomeric purity on a larger scale. orgsyn.org

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or other bio-based solvents. Recent research has highlighted the use of renewable materials in green chemistry. nih.gov

Catalysis: Employing catalytic methods, especially enzymatic and organocatalytic approaches, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. unibo.itrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing waste by optimizing reactions for high yields and selectivity, and by recycling catalysts and solvents where possible. The use of green chemistry techniques in the synthesis of organic compounds is a growing field of interest. stmjournals.com

Advanced Spectroscopic Elucidation and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of Ethyl N-(4-bromophenyl)alaninate is expected to show several key absorption bands. A sharp or slightly broad band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The most intense peak would likely be the C=O stretch of the ester group, appearing around 1730-1750 cm⁻¹. The aromatic ring would produce characteristic C=C stretching bands in the 1500-1600 cm⁻¹ region. Other significant peaks include C-N stretching (~1200-1350 cm⁻¹), C-O stretching of the ester (~1100-1300 cm⁻¹), and the C-Br stretch at lower wavenumbers, typically below 800 cm⁻¹.

Predicted Vibrational Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-HStretch3300 - 3400Medium
C-H (sp³)Stretch2850 - 3000Medium-Weak
C=O (Ester)Stretch1730 - 1750Strong
C=C (Aromatic)Stretch1500 - 1600Medium
N-HBend1500 - 1580Medium
C-NStretch1200 - 1350Medium
C-O (Ester)Stretch1100 - 1300Strong
C-BrStretch500 - 700Medium-Strong

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄BrNO₂, corresponding to a monoisotopic mass of approximately 271.02 Da and an average molecular weight of 272.14 g/mol . cymitquimica.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of bromine would be immediately identifiable by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

A plausible fragmentation pathway would involve characteristic losses associated with both the amino acid ester and the N-aryl functionalities. libretexts.orgdocbrown.infodocbrown.info

α-cleavage: The most common fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. Loss of the ethyl carboxylate radical (•COOCH₂CH₃) would be a primary fragmentation step.

Ester Fragmentation: Cleavage of the ethoxy group (•OCH₂CH₃) or the entire ethyl group (•CH₂CH₃) are common pathways for esters.

Loss of HBr: Elimination of HBr from the molecular ion is another possible pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Predicted Lost Fragment Predicted Ion Structure
271-[C₁₁H₁₄⁷⁹BrNO₂]⁺ (Molecular Ion)
226•OCH₂CH₃[C₉H₁₁⁷⁹BrNO]⁺
198•COOCH₂CH₃[C₈H₉⁷⁹BrN]⁺
170/172•C₄H₈O₂ (from rearrangement)[C₆H₅⁷⁹BrNH]⁺ (4-bromoaniline radical cation)
169/171•C₄H₉O₂[C₆H₄⁷⁹BrNH]⁺

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Interactions

Should suitable single crystals be grown, X-ray diffraction would provide an unambiguous determination of the solid-state structure of this compound. This technique would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional conformation.

Based on related structures, such as N-substituted alanine (B10760859) esters, one would expect the ester group to adopt a specific orientation relative to the alanine backbone. researchgate.net The analysis would also reveal the supramolecular arrangement, or crystal packing. Key interactions likely to govern the crystal packing include:

Hydrogen Bonding: A classic intermolecular hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule is highly probable. This interaction would link molecules into chains or sheets.

π-π Stacking: The electron-rich bromophenyl rings could engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electronegative atom like the carbonyl oxygen on a neighboring molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

As this compound is a chiral molecule (assuming it is synthesized from a chiral source of alanine, like L-alanine or D-alanine), its absolute configuration can be investigated using chiroptical methods such as Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum contains positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's stereochemistry. Electronic transitions associated with the chromophores in the molecule—specifically the phenyl ring (π→π* transitions) and the ester carbonyl group (n→π* transition)—would be expected to give rise to CD signals. nih.gov

By comparing the experimental CD spectrum to spectra of related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) at the alanine α-carbon could be definitively assigned. No experimental CD data for this compound is currently available in the public domain.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the reactivity of molecules. For a molecule like Ethyl N-(4-bromophenyl)alaninate, a common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). This provides the ground-state optimized structure from which numerous electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO acts as an electron donor, so its energy level and location are indicative of the molecule's nucleophilic or electron-donating capabilities. youtube.comlibretexts.org Conversely, the LUMO is the primary electron acceptor, and its properties reveal the molecule's electrophilic or electron-accepting sites. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(4-bromophenyl) moiety, specifically the nitrogen atom and the phenyl ring, due to the presence of lone pairs and π-electrons. The LUMO would likely be distributed over the ester group and the phenyl ring, which can accept electron density.

Hypothetical Data Table for FMO Analysis This table presents plausible, representative values for illustrative purposes, as direct experimental or calculated data for this specific compound is not available.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.05
Energy Gap (ΔE)5.10

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be centered around the oxygen atoms of the carbonyl group and the nitrogen atom. researchgate.net Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack, which would be expected around the hydrogen atoms of the amine and ethyl groups. researchgate.net The bromine atom would exhibit a region of slight negative potential (a sigma-hole), influencing its interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule in terms of localized electron-pair bonding units (Lewis structures). uni-muenchen.de It examines delocalization effects and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.denih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For this compound, significant interactions would be expected, such as:

n → π : The delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the phenyl ring.

π → π *: Transitions between the π-orbitals of the phenyl ring.

n → σ *: Interactions involving the lone pairs of the oxygen atoms and adjacent antibonding sigma orbitals.

These interactions are key to understanding the molecule's electronic stability and the nature of its chemical bonds. nih.gov

Hypothetical Data Table for NBO Analysis This table presents plausible, representative values for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C)phenyl~45.5
LP (2) Ocarbonylσ* (C-C)~28.0
π (C-C)phenylπ* (C-C)phenyl~20.0

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Hypothetical Data Table for Global Reactivity Descriptors This table presents plausible, representative values for illustrative purposes.

DescriptorValue (eV)
Electronegativity (χ)3.60
Chemical Hardness (η)2.55
Chemical Softness (S)0.39
Electrophilicity Index (ω)2.54

Conformational Analysis via Potential Energy Surface Scans

This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis using Potential Energy Surface (PES) scans is performed to identify the most stable conformer (global minimum) and other low-energy isomers. This is typically done by systematically rotating key dihedral angles—such as those around the C-N bond and the C-C bonds of the ethyl ester chain—and calculating the energy at each step. The resulting energy profile reveals the most energetically favorable spatial arrangement of the atoms, which governs the molecule's predominant structure and properties. Studies on similar N-substituted amino acids have shown that such molecules can exist as a mixture of rotamers in solution. researchgate.net

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore conformational flexibility, vibrational motions, and interactions with surrounding solvent molecules. An MD simulation in a solvent like water or ethanol (B145695) would reveal how the solvent affects the conformational preferences of the molecule and how intermolecular hydrogen bonds are formed and broken. This is particularly important for understanding the molecule's behavior in a biological or chemical environment.

Quantum Chemical Prediction of Spectroscopic Parameters (Theoretical NMR, IR, UV-Vis)

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules such as this compound. Through the use of quantum chemical calculations, it is possible to simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of a compound before it is synthesized or to help interpret experimental data. These theoretical investigations are typically performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate predictions that correlate well with experimental results. researchgate.netresearchgate.net

While specific, dedicated computational studies on this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established. nih.gov The process involves first optimizing the molecular geometry of the compound to find its most stable conformation (lowest energy state). Following this, the spectroscopic parameters are calculated based on this optimized structure.

For instance, theoretical calculations for structurally related N-substituted amino acids and other organic molecules have been successfully used to assign NMR resonances and analyze vibrational modes. researchgate.netscielo.org.za These studies often show good agreement between the calculated and experimental data, underscoring the predictive power of these computational methods. repec.org

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would elucidate the electronic environment of each proton and carbon atom. For example, the aromatic protons and carbons of the 4-bromophenyl group would have distinct chemical shifts influenced by the bromine atom and the amino group substituent. Similarly, the protons and carbons of the ethyl alaninate (B8444949) moiety would exhibit characteristic shifts corresponding to the ester and aliphatic chain.

Below is a representative table of hypothetical theoretical ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a DFT/GIAO calculation.

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311++G(d,p) level in a common solvent like CDCl₃.

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. By performing a frequency calculation on the optimized geometry, one can obtain the harmonic vibrational modes. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, bringing them into closer agreement with experimental data.

For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretch of the secondary amine, the C=O stretch of the ester group, C-N stretching, aromatic C-H and C=C stretching vibrations, and the C-Br stretch.

The following table presents hypothetical key theoretical vibrational frequencies for this compound.

Table 2: Hypothetical Theoretical IR Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level.

The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the predicted UV-Vis spectrum would likely feature absorptions corresponding to π → π* transitions within the bromophenyl ring. The presence of the amino and ester groups would influence the exact position and intensity of these absorption bands. TD-DFT calculations can be performed in both the gas phase and in various solvents to simulate solvatochromic effects. researchgate.net

A table of hypothetical theoretical UV-Vis absorption data for this compound is provided below.

Table 3: Hypothetical Theoretical UV-Vis Absorption Data for this compound Calculated using TD-DFT (B3LYP/6-311++G(d,p)) in ethanol.

Reactivity and Mechanistic Studies of Ethyl N 4 Bromophenyl Alaninate

Nucleophilic and Electrophilic Transformations of the Ester and Amine Moieties

The ester and amine functionalities within Ethyl N-(4-bromophenyl)alaninate are primary sites for nucleophilic and electrophilic attack, allowing for a range of functional group interconversions.

The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst. More significantly, the ester can be converted into an amide by reaction with a primary or secondary amine. This transformation is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) chim.itucl.ac.uk. Alternatively, direct amidation can be achieved by heating the ester with an amine, although this often requires more forcing conditions.

The secondary amine in this compound is nucleophilic and can undergo N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) researchgate.net. The amine can also be acylated with acid chlorides or anhydrides to form the corresponding N-acyl derivatives.

TransformationReagents and ConditionsProduct Type
Ester HydrolysisH₃O⁺ or OH⁻, H₂ON-(4-bromophenyl)alanine
Amide FormationAmine (R¹R²NH), EDC, HOBt, DIPEA, CH₃CNN-(4-bromophenyl)-N'-substituted alaninamide
N-AlkylationAlkyl halide (R-X), K₂CO₃, DMFEthyl N-alkyl-N-(4-bromophenyl)alaninate
N-AcylationAcid chloride (RCOCl), Base (e.g., Et₃N)Ethyl N-acyl-N-(4-bromophenyl)alaninate

Table 1: Illustrative Nucleophilic and Electrophilic Transformations of this compound. This table presents typical reaction conditions for the functionalization of the ester and amine moieties based on general organic synthesis principles, as specific data for this compound is limited.

Aromatic Substitution Reactions on the 4-Bromophenyl Ring (e.g., Cross-Coupling Chemistry)

The bromine atom on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming a new C-C bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or cesium carbonate researchgate.netorganic-chemistry.org. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.

The Heck reaction provides a means to form a C-C bond between the aryl bromide and an alkene. This reaction is also catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base chim.itwikipedia.orgorganicreactions.orgprinceton.eduresearchgate.net. The reaction typically proceeds with high regioselectivity, leading to the formation of a substituted alkene.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This reaction is catalyzed by a palladium complex with a specialized phosphine ligand, such as Xantphos or BINAP, and a strong base like sodium tert-butoxide nih.gov. This reaction is highly versatile and allows for the synthesis of a wide array of N-arylated products.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Illustrative)Base (Illustrative)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃
HeckAlkenePd(OAc)₂, PPh₃Et₃N
Buchwald-HartwigAminePd₂(dba)₃, XantphosNaOtBu

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of this compound. This table outlines typical catalyst and base combinations for these transformations. The optimal conditions can vary depending on the specific substrates used.

Intramolecular and Intermolecular Cyclization Reactions to Form Heterocyclic Systems

The reactive functional groups within this compound and its derivatives can participate in both intramolecular and intermolecular cyclization reactions to construct a variety of heterocyclic systems.

While direct cyclization of this compound is not extensively documented, studies on the closely related N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives provide insight into potential reaction pathways. For instance, the dihydrazide derivative of N-(4-bromophenyl)-N-carboxyethyl-β-alanine undergoes condensation with diketones to form dimethylpyrrole or dimethylpyrazole derivatives researchgate.netresearchgate.net. This suggests that derivatives of this compound, after appropriate functionalization, could serve as precursors to various five-membered heterocycles.

Intramolecular Heck reactions represent a powerful strategy for the synthesis of cyclic compounds. For example, if an alkene moiety is introduced into the molecule, an intramolecular Heck reaction can be used to form a new ring chim.itwikipedia.orgorganicreactions.orgprinceton.eduresearchgate.net. The regioselectivity of the cyclization is often governed by the length of the tether connecting the aryl bromide and the alkene.

Intermolecular cycloaddition reactions , such as the Diels-Alder reaction, can also be envisioned. If the amine nitrogen is appropriately substituted with a diene, it could undergo a [4+2] cycloaddition with a dienophile to construct a six-membered ring system nih.govnih.govmasterorganicchemistry.com.

Cyclization StrategyReaction TypePotential Heterocyclic Product
From Dihydrazide DerivativeCondensation with DiketonePyrrole or Pyrazole
Intramolecular HeckPd-catalyzed C-C couplingFused or spirocyclic systems containing a new ring
Intermolecular Diels-Alder[4+2] CycloadditionNitrogen-containing six-membered heterocycles

Table 3: Potential Cyclization Reactions Involving Derivatives of this compound. This table illustrates potential synthetic routes to heterocyclic systems based on the reactivity of analogous compounds.

Exploration of Radical Pathways and Halogen Atom Transfer Processes

The carbon-bromine bond in this compound can be homolytically cleaved to generate an aryl radical, which can then participate in a variety of radical-mediated transformations.

Radical cyclization reactions can be initiated by the formation of an aryl radical. In the presence of a suitable radical acceptor within the same molecule, an intramolecular cyclization can occur to form a new ring system libretexts.orgnih.gov. These reactions are often initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride.

Halogen atom transfer (HAT) processes offer another avenue for radical generation. In the presence of a suitable HAT agent, the bromine atom can be transferred to generate the corresponding aryl radical. This radical can then be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds nih.gov. Recent advances have explored the use of photoredox catalysis to facilitate these transformations under mild conditions researchgate.netnih.govmdpi.com.

Radical ProcessInitiation MethodPotential Outcome
Radical CyclizationAIBN, Bu₃SnHFormation of a new ring via intramolecular radical addition
Halogen Atom TransferPhotoredox CatalysisGeneration of an aryl radical for subsequent reactions

Table 4: Potential Radical Reactions of this compound. This table highlights methods for generating and utilizing aryl radicals from the parent compound.

Catalytic Transformations Utilizing the Alaninate (B8444949) Scaffold

The N-(4-bromophenyl)alaninate scaffold itself, or derivatives thereof, has the potential to be utilized in catalytic transformations, for instance, as a ligand for a metal catalyst.

Amino acid derivatives are known to act as chiral ligands in a variety of asymmetric catalytic reactions. While specific applications of this compound as a ligand are not widely reported, its structure suggests potential for coordination to a metal center through the nitrogen and/or the ester carbonyl oxygen. Modification of the scaffold, for example, through cross-coupling reactions on the phenyl ring, could introduce additional coordinating groups, leading to the formation of bidentate or tridentate ligands.

These tailored ligands could then be employed in various catalytic processes, such as asymmetric hydrogenation, C-C bond-forming reactions, or other stereoselective transformations. The development of catalysts based on the this compound scaffold represents an interesting area for future research, with the potential to leverage the inherent chirality of the alanine (B10760859) moiety and the synthetic versatility of the bromophenyl group. For instance, related amino acid derivatives have been shown to be effective in promoting catalytic processes acs.orgmdpi.com.

CompoundRole
This compoundPotential Ligand Precursor
N-Aryl Alaninate DerivativesChiral Ligands in Asymmetric Catalysis
Metal Complexes of Alaninate DerivativesCatalysts for various organic transformations

Table 5: Potential Catalytic Applications of the this compound Scaffold. This table outlines the potential roles of the title compound and its derivatives in the field of catalysis.

Derivatization and Analog Development of Ethyl N 4 Bromophenyl Alaninate As an Advanced Synthetic Intermediate

Ethyl N-(4-bromophenyl)alaninate serves as a versatile starting material for the synthesis of a wide array of complex molecules. Its structural features—a secondary aniline, an ester group, and a bromine-substituted aromatic ring—provide multiple reaction sites for derivatization. This allows for the development of novel compounds with modulated reactivity, specific stereochemistry, and diverse functional applications, from bioactive molecules to advanced materials.

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of Ethyl N-(4-bromophenyl)alaninate is a critical parameter, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for separating and quantifying these enantiomers.

Chiral HPLC methods often employ chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govnih.gov For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, successful enantiomeric separation has been achieved using a Pirkle-type column, specifically the (R,R) Whelk-01 column, under normal-phase conditions. tsijournals.com This suggests that similar CSPs could be effective for resolving the enantiomers of this compound. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695), is critical for optimizing resolution. tsijournals.com

In chiral GC, derivatized cyclodextrins are commonly used as chiral selectors within the stationary phase of capillary columns. gcms.cz These cyclodextrin-based columns can separate a wide range of chiral compounds. For the analysis of volatile and thermally stable derivatives of this compound, chiral GC would be a powerful tool for assessing enantiomeric excess.

A summary of typical chiral HPLC conditions used for the separation of a structurally related compound is presented in Table 1.

Table 1: Chiral HPLC Conditions for a Related Bromophenyl Compound

Parameter Condition
Column (R,R) Whelk-01 (Pirkle-type)
Mobile Phase n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 25°C

Data derived from a study on β-amino-β-(4-bromophenyl) propionic acid, a structurally similar compound. tsijournals.com

Hyphenated Techniques for Complex Mixture Analysis and Trace Component Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures and for the identification of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For a structural isomer, Ethyl N-(4-bromophenyl)glycinate, GC-MS analysis has been documented, indicating its applicability. nih.gov In a typical GC-MS setup, the sample is vaporized and separated on a capillary column, with the eluting components being ionized and detected by a mass spectrometer. This provides both retention time data for quantification and mass spectra for structural elucidation of the parent compound and any impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for non-volatile and thermally labile compounds. This technique is particularly useful for quantifying low levels of this compound in complex matrices. lcms.cznih.gov The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode. nih.gov For instance, in the analysis of other brominated aromatic compounds, LC-MS/MS has been successfully employed for trace-level quantification. nih.govresearchgate.net

An example of instrumental parameters for the analysis of a related compound using hyphenated techniques is detailed in Table 2.

Table 2: Illustrative GC-MS Parameters for a Related Compound

Parameter Condition
Instrument Shimadzu QP-2010 GC-MS
Column Low polarity phase (e.g., 5% diphenyl/95% dimethyl polysiloxane)
Ionization Mode Electron Impact (EI)
Detection Mode Selective Ion Monitoring (SIM)

Based on the analysis of the structurally related Ethyl N-(4-bromophenyl)glycinate. nih.gov

Real-Time Spectroscopic Monitoring for Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for process optimization and control. Real-time spectroscopic monitoring techniques provide continuous data during a chemical reaction without the need for sampling and offline analysis. rsc.orgmpg.de

Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.orgresearchgate.net By flowing the reaction mixture through an NMR tube within the spectrometer, it is possible to track the disappearance of reactants and the appearance of intermediates and products, providing valuable kinetic data. researchgate.net This can be instrumental in elucidating the reaction pathway for the N-arylation of ethyl alaninate (B8444949) with a bromophenyl precursor.

Other in-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can also be employed. mdpi.comresearchgate.net These techniques monitor changes in the vibrational modes of molecules in the reaction mixture, allowing for the tracking of functional group transformations in real-time. For example, the formation of the N-C bond and the consumption of the starting amine and aryl halide could be monitored. UV/Vis spectroscopy, while providing less structural detail, can also be a simple and cost-effective method for monitoring the reaction progress if the reactants, intermediates, and products have distinct chromophores. mdpi.com

The application of these real-time monitoring techniques can provide a comprehensive understanding of the reaction dynamics, leading to improved yield, purity, and process efficiency in the synthesis of this compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl N-(4-bromophenyl)alaninate, and how can intermediates like Boc-protected derivatives be utilized?

Methodological Answer: this compound can be synthesized via carbamate or esterification reactions. A common approach involves using Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions. For example, N-Boc-L-3-(4-bromophenyl)alanine (CAS: 62129-39-9) serves as a key intermediate, which can be deprotected under acidic conditions (e.g., TFA) to yield the free amine, followed by esterification with ethanol . This method ensures regioselectivity and minimizes racemization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : The ¹H NMR spectrum should show a triplet for the ethyl ester (–CH₂CH₃) at ~1.2–1.4 ppm (J ≈ 7 Hz), a singlet for the aromatic bromophenyl protons (~7.3–7.5 ppm), and a multiplet for the alanine backbone (α-CH at ~3.5–4.0 ppm).
  • IR : Key peaks include C=O stretching (~1740 cm⁻¹ for the ester) and N–H bending (~1550 cm⁻¹ for the amide). Discrepancies in these signals may indicate incomplete esterification or Boc deprotection .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer: Store at –20°C in anhydrous conditions under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound in solution?

Q. How does the bromophenyl group influence the compound’s bioactivity compared to non-halogenated analogs?

Methodological Answer: Comparative SAR studies using analogs (e.g., Ethyl N-(4-methylphenyl)alaninate) can quantify the bromine effect. For example, in acetylcholinesterase (AChE) inhibition assays, the bromophenyl group enhances binding via halogen bonding (e.g., IC₅₀ = 32.01 µM vs. 56.1 µM for methyl-substituted analogs). Use docking simulations (AutoDock Vina) to identify interactions with AChE’s catalytic triad (e.g., His447, Glu334) .

Q. What strategies mitigate contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Normalize data using internal controls (e.g., donepezil for AChE assays).
  • Replicate experiments under standardized conditions (pH 7.4, 37°C).
  • Apply multivariate statistical analysis (ANOVA with post-hoc Tukey test) to distinguish assay-specific artifacts from true bioactivity trends .

Q. How can heterocyclic modifications (e.g., triazole or chromene fusion) enhance the compound’s therapeutic potential?

Methodological Answer: Introduce heterocycles via click chemistry (CuAAC for triazoles) or Pd-catalyzed cross-coupling (Suzuki for chromenes). For example, N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide shows improved solubility and kinase inhibition. Assess bioavailability via Caco-2 permeability assays and metabolic stability in human liver microsomes .

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